molecular formula C22H25F3N2O3 B2794139 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034430-32-3

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2794139
M. Wt: 422.448
InChI Key: XTJFWUKORUEHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H25F3N2O3 and its molecular weight is 422.448. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of the piperidine intermediate, the synthesis of the pyridine intermediate, and the coupling of the two intermediates to form the final product.

Starting Materials
4-(trifluoromethyl)benzaldehyde, 3-bromopropanoic acid, piperidine, 2-chloropyridine, 1,6-dimethyl-2-hydroxypyridin-4-one, triethylamine, N,N-dimethylformamide, thionyl chloride, sodium hydride, potassium carbonate, acetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethyl acetate, methanol, wate

Reaction
Step 1: Synthesis of 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate, a. React 4-(trifluoromethyl)benzaldehyde with 3-bromopropanoic acid in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acid chloride intermediate., b. React the acid chloride intermediate with piperidine in the presence of triethylamine and N,N-dimethylformamide to form the 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate., Step 2: Synthesis of pyridine intermediate, a. React 2-chloropyridine with sodium hydride in the presence of N,N-dimethylformamide to form the corresponding pyridine anion intermediate., b. React the pyridine anion intermediate with thionyl chloride to form the corresponding pyridine chloride intermediate., c. React the pyridine chloride intermediate with 1,6-dimethyl-2-hydroxypyridin-4-one in the presence of potassium carbonate and N,N-dimethylformamide to form the pyridine intermediate., Step 3: Coupling of intermediates to form final product, a. React the 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine intermediate with the pyridine intermediate in the presence of triethylamine and N,N-dimethylformamide to form the final product, 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one.

properties

IUPAC Name

1,6-dimethyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O3/c1-15-13-19(14-21(29)26(15)2)30-18-9-11-27(12-10-18)20(28)8-5-16-3-6-17(7-4-16)22(23,24)25/h3-4,6-7,13-14,18H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFWUKORUEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

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